Methyl o-cyclobutylhomoserinate
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Overview
Description
Methyl o-cyclobutylhomoserinate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol It is characterized by the presence of a cyclobutyl ring attached to a homoserine moiety, which is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl o-cyclobutylhomoserinate typically involves the esterification of homoserine with a cyclobutyl-containing reagent. One common method is the reaction of homoserine with cyclobutanecarboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl o-cyclobutylhomoserinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl o-cyclobutylhomoserinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Methyl o-cyclobutylhomoserinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl homoserinate: Lacks the cyclobutyl ring, making it less sterically hindered.
Cyclobutylhomoserine: Contains a free carboxyl group instead of an ester group.
Methyl cyclobutylglycinate: Similar structure but with a glycine moiety instead of homoserine.
Uniqueness: Methyl o-cyclobutylhomoserinate is unique due to the presence of both a cyclobutyl ring and a homoserine moiety, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 2-amino-4-cyclobutyloxybutanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)8(10)5-6-13-7-3-2-4-7/h7-8H,2-6,10H2,1H3 |
InChI Key |
MHJPZTBCPJSMRY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCOC1CCC1)N |
Origin of Product |
United States |
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